{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid
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Overview
Description
(1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, an amide linkage, and a boronic acid functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the boronic acid group. One common method involves the reaction of a pyrrolidine derivative with a boronic acid precursor under controlled conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic esters .
Scientific Research Applications
Chemistry
In chemistry, (1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and the formation of complex molecular structures .
Biology
In biological research, this compound is studied for its potential as a protease inhibitor due to the presence of the boronic acid group, which can interact with enzyme active sites .
Medicine
In medicine, (1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid is explored for its potential therapeutic applications, including the development of new drugs targeting specific enzymes and pathways .
Industry
In industrial applications, this compound is used in the synthesis of advanced materials and as a building block for the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar chemical reactions.
Pyrrolidine-2-carboxylic acid: A pyrrolidine derivative with different functional groups.
Boronophenylalanine: A boronic acid-containing amino acid used in biological research.
Uniqueness
(1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid is unique due to its combination of a pyrrolidine ring, an amide linkage, and a boronic acid group. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
915283-72-6 |
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Molecular Formula |
C11H19BN2O5 |
Molecular Weight |
270.09 g/mol |
IUPAC Name |
[1-[2-(4-oxopentanoylamino)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C11H19BN2O5/c1-8(15)4-5-10(16)13-7-11(17)14-6-2-3-9(14)12(18)19/h9,18-19H,2-7H2,1H3,(H,13,16) |
InChI Key |
MHGCJWYSCRNMQJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCN1C(=O)CNC(=O)CCC(=O)C)(O)O |
Origin of Product |
United States |
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